molecular formula C20H17N3O3 B15099204 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15099204
M. Wt: 347.4 g/mol
InChI Key: DURJMFSMLUQQQX-UHFFFAOYSA-N
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Description

The compound 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione features an isoindole-1,3-dione core linked to a propan-2-yl group substituted with a 2-phenyl-4,5-dihydroimidazol-1-yl moiety. While direct studies on this specific compound are absent in the literature, its structural analogs—particularly isoindole-dione derivatives fused with imidazole or imidazoline rings—have been extensively synthesized and characterized for applications in medicinal chemistry and materials science. These compounds are typically synthesized via condensation reactions between phthalic anhydride derivatives and amine-containing intermediates, as seen in related studies . The presence of electron-withdrawing or donating substituents on the aromatic rings significantly influences their physicochemical and biological properties .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1-oxo-1-(2-phenyl-4,5-dihydroimidazol-1-yl)propan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C20H17N3O3/c1-13(23-19(25)15-9-5-6-10-16(15)20(23)26)18(24)22-12-11-21-17(22)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3

InChI Key

DURJMFSMLUQQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN=C1C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activities. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound contains a 4,5-dihydroimidazole (imidazoline) ring, which is partially saturated, reducing aromaticity compared to fully aromatic imidazole derivatives .
  • Substituents on the propan-2-yl group (e.g., phenyl vs. methyl) influence steric and electronic properties, affecting reactivity and biological interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=O Stretching, cm⁻¹) Yield (%) Reference
Target Compound* N/A ~1780–1710 (hypothesized) N/A
Compound 6 (Diphenylimidazole derivative) Not reported 1781, 1704 85
Compound 16 (Methylimidazole derivative) 215–217 1781, 1704 95
Compound 17a (Hydrazone derivative) 185–187 1783, 1711 49

*Hypothetical data inferred from analogs.

  • IR Spectroscopy : All compounds show characteristic isoindole-dione C=O stretching at ~1700–1780 cm⁻¹, confirming core structural integrity .
  • Melting Points : Derivatives with bulky substituents (e.g., diphenyl groups in Compound 6) exhibit higher thermal stability, though exact melting points are unreported .

Table 2: Antimicrobial Activity of Selected Analogs

Compound Antibacterial Activity (Zone of Inhibition, mm) Antifungal Activity (Zone of Inhibition, mm)
Compound 6 12–14 (vs. S. aureus) 10–12 (vs. C. albicans)
Compound 8 (Methyl derivative) 8–10 6–8
Electron-Withdrawing Derivatives* 15–18 13–15

*Derivatives with nitro or sulfonyl groups .

  • Structure-Activity Relationship: Electron-withdrawing groups (e.g., –NO₂, –SO₂CH₃) enhance antimicrobial efficacy by increasing electrophilicity and membrane penetration .

Biological Activity

The compound 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule that integrates imidazole and isoindole structures. Its unique composition suggests potential biological activities that merit detailed exploration. This article reviews existing literature on its biological properties, including anti-inflammatory and anticancer effects, as well as its interaction with various biological targets.

Structural Characteristics

The molecular formula of the compound is C20H17N3O3C_{20}H_{17}N_{3}O_{3} with a molecular weight of 347.4 g/mol. The imidazole ring can engage with enzymes and receptors, influencing their activity through competitive inhibition or modulation of allosteric sites. The structural uniqueness of this compound arises from the dual heterocyclic nature, which may confer distinct pharmacological profiles compared to similar compounds.

Anti-inflammatory Properties

Preliminary studies indicate that the compound exhibits significant anti-inflammatory activity. The imidazole moiety is known for its role in modulating inflammatory pathways by interacting with various cytokines and inflammatory mediators. Research has suggested that derivatives of imidazole can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The isoindole structure is known for its cytotoxic effects on cancer cells. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through mechanisms involving mitochondrial dysfunction and activation of caspases .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A431 (human epidermoid)<10Induction of apoptosis
U251 (human glioblastoma)<15Mitochondrial dysfunction
HT29 (colorectal cancer)<20Caspase activation

Interaction Studies

Understanding how the compound interacts with biological targets is crucial for elucidating its pharmacological profile. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study binding affinities with enzymes involved in metabolic pathways. These studies indicate that the compound may effectively bind to active sites on enzymes, thereby influencing their catalytic activities.

Case Studies

Recent case studies have explored the therapeutic potential of similar compounds containing imidazole and isoindole moieties:

  • Imidazole Derivatives : A study demonstrated that imidazole derivatives exhibited a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. The presence of specific substituents on the imidazole ring significantly influenced their potency .
  • Isoindole Analogues : Isoindole derivatives have shown promise in clinical trials for various cancers, suggesting that compounds like this compound could also be effective in similar applications .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via aldol condensation between an isoindole-dione derivative and a substituted imidazole precursor. Key steps include:

  • Microwave-assisted synthesis : Irradiate a mixture of the carbonyl precursor (e.g., N-phenyl isatin), imidazole derivative (e.g., creatinine), and sodium acetate in acetic acid for 30 seconds with intermittent cooling. This reduces reaction time while maintaining yield .
  • Solvent selection : Ethanol is optimal for crystallization, as demonstrated in analogous isoindole-dione derivatives .
  • Catalyst optimization : Sodium acetate acts as a base to deprotonate the active methylene group, facilitating enolate formation per the Zimmerman-Traxler model .

Table 1: Comparison of Reaction Conditions

ParameterMicrowave Synthesis Conventional Heating
Reaction Time30 sec3–5 hours
SolventAcetic acidAcetic acid/DMF
Crystallization SolventEthanolEthanol
Yield65–75%50–60%

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and supramolecular interactions (e.g., N–H⋯O and O–H⋯N hydrogen bonds). Planarity of the isoindole-dione ring (r.m.s. deviation < 0.004 Å) is critical for validating synthetic accuracy .
  • 1H NMR : Key signals include δ 3.25 ppm (methyl group on imidazole) and δ 6.62 ppm (hydroxyl proton), confirming regioselectivity .
  • IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N–H) verify functional groups .

Advanced Research Questions

Q. How can contradictions in reaction yields from different solvent systems be resolved?

Methodological Answer: Systematic solvent screening using Hansen solubility parameters (HSPs) can identify polarity and hydrogen-bonding effects. For example:

  • Polar aprotic solvents (e.g., DMF) may stabilize intermediates but hinder crystallization.
  • Protic solvents (e.g., acetic acid) promote enolate formation but require careful pH control to avoid side reactions .
  • Design of Experiments (DoE) : Apply factorial designs to optimize solvent mixtures and reaction temperatures, referencing principles in ’s framework for linking methodology to theoretical models .

Q. What computational approaches predict supramolecular aggregation in crystal structures?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate intermolecular interaction energies (e.g., hydrogen bonds, π-π stacking) using software like Gaussian. Compare with X-ray data to validate packing motifs .
  • Molecular Dynamics (MD) : Simulate crystal lattice stability under varying temperatures. Tools like Olex2 and SHELXL refine hydrogen-bond geometries .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. How should SAR studies be designed to evaluate bioactivity in analogs?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents on the imidazole (e.g., electron-withdrawing groups) and isoindole-dione rings. Assess impact on bioactivity via enzymatic assays .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. X-ray-derived dihedral angles (e.g., 56.45° between imidazole and isoindole-dione) serve as structural inputs .
  • Data contradiction resolution : Cross-validate biological results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to address discrepancies .

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